6-methoxy-1H-indazol-3-ol

Catalog No.
S6554577
CAS No.
82722-06-3
M.F
C8H8N2O2
M. Wt
164.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-1H-indazol-3-ol

CAS Number

82722-06-3

Product Name

6-methoxy-1H-indazol-3-ol

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

6-Methoxy-1H-indazol-3-ol is a chemical compound with the molecular formula C8H8N2O2C_8H_8N_2O_2 and a molecular weight of approximately 164.2 g/mol. It is characterized by an indazole ring structure, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both a methoxy group and a hydroxyl group contributes to its unique chemical properties and potential biological activities. This compound is often studied for its applications in medicinal chemistry, particularly as a potential therapeutic agent due to its diverse biological effects.

That modify its structure and functional properties:

  • Oxidation: This compound can be oxidized to form corresponding quinones using reagents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Reduction reactions can convert it to dihydro derivatives, typically achieved through catalytic hydrogenation using palladium on carbon.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various functional groups at different positions on the indazole ring, utilizing halogens in the presence of Lewis acid catalysts.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization.

6-Methoxy-1H-indazol-3-ol exhibits significant biological activity, making it a subject of interest in pharmacological research. Notably, it has demonstrated:

  • Anticancer Properties: Studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines by interacting with specific molecular targets, such as Bcl2 family members and the p53/MDM2 pathway .
  • Anti-inflammatory Effects: It has been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which plays a crucial role in arachidonic acid metabolism.
  • Antimicrobial Activity: The compound has also been investigated for its potential antimicrobial properties against various pathogens .

These biological activities suggest that 6-methoxy-1H-indazol-3-ol could be developed into therapeutic agents for treating cancer and inflammatory diseases.

The synthesis of 6-methoxy-1H-indazol-3-ol typically involves several methods:

  • Cyclization of Precursors: A common method includes the cyclization of 2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions, leading to the formation of the indazole ring.
  • Transition Metal-Catalyzed Reactions: Industrial production may utilize optimized synthetic routes involving transition metal catalysts (e.g., copper) to enhance yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often employed to improve reaction efficiency.

These methods illustrate the compound's accessibility for research and industrial applications.

6-Methoxy-1H-indazol-3-ol has several important applications in various fields:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it valuable in drug discovery, particularly for developing anticancer and anti-inflammatory medications.
  • Chemical Research: The compound serves as a versatile building block for synthesizing more complex organic molecules.
  • Agrochemicals: Its biological activity may also be explored for developing agricultural chemicals with pest control properties .

Research into the interaction studies of 6-methoxy-1H-indazol-3-ol reveals its mechanism of action at the molecular level:

  • The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways involved in cell growth and inflammation.
  • For instance, its interaction with 5-lipoxygenase suggests that it could modulate inflammatory responses by preventing the oxidation of arachidonic acid .

These studies are crucial for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 6-methoxy-1H-indazol-3-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1H-indazoleLacks methoxy and hydroxyl groupsDifferent reactivity; less bioactivity
2H-indazoleTautomeric form with distinct stabilityVaries in reactivity compared to 1H form
6-chloro-1H-indazol-3-olContains chlorine instead of methoxyAltered biological activity due to chlorine presence
5-methoxy-1H-indazol-3-olSimilar structure but different position of methoxyExhibits different biological activities

The uniqueness of 6-methoxy-1H-indazol-3-ol lies in its combination of both methoxy and hydroxyl groups, which significantly influence its reactivity and biological activity compared to these similar compounds. This dual functionalization enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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